molecular formula C7H4OS2 B1299956 Thieno[3,2-b]thiophene-2-carbaldehyde CAS No. 31486-86-9

Thieno[3,2-b]thiophene-2-carbaldehyde

Cat. No.: B1299956
CAS No.: 31486-86-9
M. Wt: 168.2 g/mol
InChI Key: JKVPCDAKZCFJBU-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-carbaldehyde is a heterocyclic compound featuring a fused ring system composed of two thiophene rings. This compound is notable for its unique structural properties, which make it a valuable building block in organic synthesis and materials science. It is often used in the development of advanced materials, including organic semiconductors and dyes for solar cells .

Scientific Research Applications

Thieno[3,2-b]thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Safety and Hazards

When handling Thieno[3,2-b]thiophene-2-carbaldehyde, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Thieno[3,2-b]thiophene-2-carbaldehyde has potential applications in areas such as medicinal, materials, and supramolecular chemistry . It has been used in the synthesis of compounds for field-effect transistor (FET) applications and in the development of optical chemosensors .

Biochemical Analysis

Biochemical Properties

Thieno[3,2-b]thiophene-2-carbaldehyde plays a crucial role in biochemical reactions, particularly as an optical chemosensor for detecting and quantifying ions and molecules of environmental and medicinal relevance . It interacts with various biomolecules, including enzymes and proteins, through its aldehyde functional group. These interactions often involve the formation of Schiff bases with amino groups in proteins, leading to changes in the optical properties of the compound .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of specific cell types by modulating the activity of key signaling molecules and transcription factors. This modulation can lead to alterations in gene expression patterns and metabolic fluxes, ultimately impacting cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly through its aldehyde group. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to cause alterations in cellular function, which may be due to cumulative effects on gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic fluxes and alter the levels of specific metabolites within cells. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding how the compound exerts its effects at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-carbaldehyde typically involves the Vilsmeier–Haack formylation of a thieno[3,2-b]thiophene precursor. This method introduces a formyl group into the electron-rich aromatic compound using the Vilsmeier reagent, which is prepared by reacting a disubstituted formamide (usually dimethylformamide) with an acid chloride (commonly phosphorus oxychloride). The intermediate product is then purified by flash chromatography using a mixture of dichloromethane and hexane as the eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier–Haack formylation remains a cornerstone technique due to its efficiency and high yield. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in further synthetic applications .

Comparison with Similar Compounds

    Thieno[2,3-b]thiophene: Another isomer with different electronic properties and applications.

    Thieno[3,4-b]thiophene: Known for its optoelectronic applications.

    Thieno[3,4-c]thiophene: Less commonly studied but still relevant in certain contexts.

Uniqueness: Thieno[3,2-b]thiophene-2-carbaldehyde stands out due to its specific structural arrangement, which imparts unique electronic properties. This makes it particularly valuable in the development of materials for organic electronics and photovoltaics. Its versatility in undergoing various chemical reactions also enhances its utility in synthetic chemistry .

Properties

IUPAC Name

thieno[3,2-b]thiophene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVPCDAKZCFJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353199
Record name Thieno[3,2-b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31486-86-9
Record name Thieno[3,2-b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-b]thiophene-2-carbaldehyde
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Synthesis routes and methods

Procedure details

2,3-Dibromothiophene (1) is converted to 3-Bromothiophene-2-carboxaldehyde (2) through a series of reactions with n-butyl lithium yielding 2-litho-3-bromothiophene, followed by N-formylpiperidine and 3N HCl. This 3-bromothiophene-2-carboxaldehyde (2) is then placed in toluene solution containing ethylene glycol to which is added pyridinium tosylate yielding 3-bromo-2-(2-dioxolanyl)thiophene (3). This 3-bromo-2-(2-dioxolanyl)thiophene (3) is then reacted with n-butyllithium followed by sulfur, then by methyl bromoacetate, to yield methyl 3-[2-(2-dioxolanyl)thiophene-3-yl]-3-thiapropionate (4). This methyl 3-[2-(2-dioxolanyl)thiophene-3-yl]-3-thiapropionate (4) is next dissolved in acetone and p-toluenesulfonic acid monohydrate is added in catalytic amount yielding methyl 3-(2-formylthiophene-3-yl)-3-thiapropionate (5). This methyl 3-(2-formylthiophene-3-yl)3-thiapropionate (5) is then treated in solution with piperidinium acetate yielding methyl thieno[3,2-b]thiophene-2-carboxylate (6). This methyl thieno[3,2-b]thiophene-2-carboxylate (6) is then placed in solution with lithium aluminum hydride yielding 2-hydroxymethylthieno[3,2-b]-thiophene (7). This 2-hydroxymethylthieno[3,2-b]-thiophene (7) is then added to a suspension of pyridinium chlorochromate in methylene chloride and yields thieno[3,2-b]thiophene-2-carboxaldehyde (8). This thieno[3,2-b]thiophene-2-carboxaldehyde (8) is then mixed with ethylene glycol, pyridinium tosylate and benzene yielding 2-(2-dioxolanyl)thieno[3,2-b]thiophene (9). This 2-(2-dioxolanyl)thieno[3,2-b]thiophene (9) is then reacted with n-butyllithium after which SO2 is bubbled onto the surface and N-chlorosuccinimide and NH4OH are added separately at the appropriate time. This series of steps yields 5-(2-dioxolanyl)thieno[3,2-b]thiophene-2-sulfonamide (10). This 5-(2-dioxolanyl)thieno[3,2-b]thiophene-2-sulfonamide (10) may then be reacted with p-toluenesulfonic acid monohydrate in acetone to yield 5-formylthieno[3,2-b]thiophene-2-sulfonamide (11). The 5-formylthieno[3,2-b]thiophene-2-sulfonamide (11) is then reacted with an appropriate amine yielding the intermediate iminium salt (12) which may then be reduced with NaBH4 or NaCNBH3 to give the desired 5-substituted thieno[3,2-b]thiophene-2-sulfonamide.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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